molecular formula C20H24O10 B600695 Salicortin-Populus sp. (Poplar) CAS No. 1887055-63-1

Salicortin-Populus sp. (Poplar)

Cat. No.: B600695
CAS No.: 1887055-63-1
M. Wt: 424.4 g/mol
InChI Key: CZDNLUMNELLDDD-JAIJEDJZSA-N
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Description

Salicortin is a primary metabolite of the salicylic acid pathway and is widely distributed in plants, including Populus sp. (Poplar). It functions as a phytochemical and may have various bioactive effects .


Synthesis Analysis

Syntheses derived from the shikimate-phenylpropanoid pathway are a varied and plentiful class of secondary metabolites manufactured in Populus. Amongst other main classes of secondary metabolites in Populus are fatty acid and terpenoid-derivatives . High-throughput metabolomics analytical methodology is needed for population-scale studies of bioenergy-relevant feedstocks such as poplar .


Molecular Structure Analysis

The molecular structure of Salicortin is complex and is one of the most abundant defense compounds in Populus . Structures of the critical types of secondary metabolites in Populus include flavone and flavonol metabolites, phenolic glycoside metabolites, hydroxycinnamate, and terpenoid metabolites .

Scientific Research Applications

Phytochemical Composition and Therapeutic Uses

Populus nigra L., a member of the Salicaceae family, is notable for its phytochemical richness and therapeutic benefits. The species, including its buds, are rich in phenolic compounds, terpenoids, flavones, and flavanones, among others. These compounds contribute to the plant's antioxidant, anti-inflammatory, antibacterial, antifungal, antidiabetic, antitumor, hepatoprotective, and hypouricemic properties. This wide range of bioactivities positions Populus nigra L. as a valuable source of bioactive compounds for addressing various health issues, making it a promising candidate for alternative and complementary medicine (Kis et al., 2020).

Phytoremediation Potential

Populus species, due to their extensive root systems and tolerance to pollutants, are excellent candidates for phytoremediation—the use of plants to remove, degrade, or contain environmental contaminants. Populus spp. are effective in mitigating heavy metal contamination in soil, illustrating the genus's potential in environmental restoration projects. The ability of Populus to establish symbiotic relationships with arbuscular mycorrhizal fungi enhances its phytoremediation efficiency, indicating a synergistic approach to decontaminating polluted sites (Cicatelli et al., 2014).

Genetic Engineering for Enhanced Capabilities

The application of genetic engineering in Populus spp. opens new avenues for enhancing phytoremediation abilities and other desirable traits. Genetic modifications can lead to increased tolerance to pollutants, faster growth rates, and improved biomass production. The extensive genome information available for Populus spp. aids in the identification of genes responsible for specific traits, facilitating targeted genetic improvements for environmental and industrial applications (Yadav et al., 2010).

Mechanism of Action

Target of Action

Salicortin, a phenolic glycoside, is a major non-structural constituent in Populus leaves, shoots, and roots . It is known to mitigate insect and animal herbivory . Salicortin is also reported to actively repress adipogenesis in 3T3-L1 adipocytes, suggesting potential anti-obesity activity .

Mode of Action

It is known that salicortin and other phenolic glycosides are involved in plant defense mechanisms . They are believed to interact with various targets in herbivores, leading to reduced herbivory.

Biochemical Pathways

Salicortin is a primary metabolite of the salicylic acid pathway . The salicyl moiety of Salicortin is confirmed to originate from a hydroxycinnamate-benzoate . The bioactive hydroxycyclohexenone moiety of Salicortin is also a phenylpropanoid derivative . Therefore, it is unlikely that Salicortin biosynthesis involves the salicylic acid pathway .

Pharmacokinetics

It is known that salicortin is widely distributed in populus plants, where it functions as a phytochemical . The isolation of Salicortin from Populus has been reported, and it was found to be a pure compound with high purity .

Result of Action

The presence of Salicortin and other phenolic glycosides in Populus has been associated with reduced growth . Over-expression of UGT71L1 in transgenic Populus led to a 2-fold increase in concentrations of Salicin and Salicortin in roots . This suggests that Salicortin plays a significant role in secondary metabolism in Populus.

Action Environment

Populus trees continuously face environmental challenges throughout their life cycle. To ensure their survival and reproduction, they exhibit various types of defenses, including the production of secondary metabolites like Salicortin . The production and action of Salicortin in Populus may be influenced by various environmental factors, including biotic stresses like herbivory and abiotic stresses such as temperature and light conditions .

Safety and Hazards

According to the safety data sheet, Salicortin is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility or the unborn child .

Future Directions

High-throughput metabolomics analytical methodology is needed for population-scale studies of bioenergy-relevant feedstocks such as poplar . This will ultimately inform plant systems biology models and advance the development of optimized biomass feedstocks for renewable fuels and chemicals .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Salicortin-Populus sp. can be achieved through a series of chemical reactions involving starting materials such as salicylaldehyde, glucose, and benzyl alcohol.", "Starting Materials": [ "Salicylaldehyde", "Glucose", "Benzyl alcohol" ], "Reaction": [ "Step 1: Condensation of salicylaldehyde and glucose in the presence of hydrochloric acid to form salicin", "Step 2: Reduction of salicin using sodium borohydride to form salicortin", "Step 3: Benzyl protection of the hydroxyl group in salicortin using benzyl alcohol and catalytic acid to form benzyl salicortin", "Step 4: Deprotection of the benzyl group in benzyl salicortin using hydrogenation in the presence of palladium on carbon to form salicortin-Populus sp." ] }

CAS No.

1887055-63-1

Molecular Formula

C20H24O10

Molecular Weight

424.4 g/mol

IUPAC Name

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (1S)-1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C20H24O10/c21-9-13-15(23)16(24)17(25)18(30-13)29-12-6-2-1-5-11(12)10-28-19(26)20(27)8-4-3-7-14(20)22/h1-2,4-6,8,13,15-18,21,23-25,27H,3,7,9-10H2/t13-,15-,16+,17-,18-,20+/m1/s1

InChI Key

CZDNLUMNELLDDD-JAIJEDJZSA-N

Isomeric SMILES

C1CC(=O)[C@@](C=C1)(C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

SMILES

C1CC(=O)C(C=C1)(C(=O)OCC2=CC(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)O

Canonical SMILES

C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

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